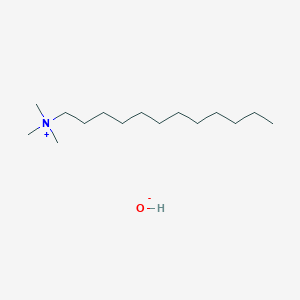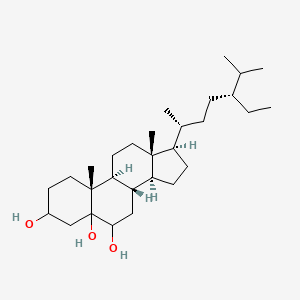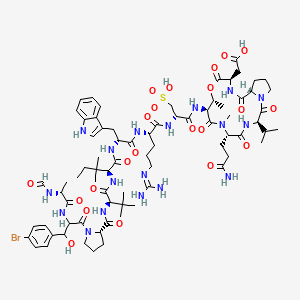
Isobutyrate de sodium
Vue d'ensemble
Description
Sodium isobutyrate, also known as sodium 2-methylpropanoate, is the sodium salt of isobutyric acid. It is a white, crystalline solid that is highly soluble in water. This compound is commonly used in various chemical and biological applications due to its unique properties.
Applications De Recherche Scientifique
Sodium isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Sodium isobutyrate is used in cell culture media to study the effects of short-chain fatty acids on cellular processes.
Medicine: It has potential therapeutic applications due to its role in regulating gene expression and cellular metabolism.
Industry: Sodium isobutyrate is used in the production of flavors, fragrances, and as a plasticizer in the manufacturing of polymers
Mécanisme D'action
Target of Action
Sodium isobutyrate, also known as isobutyric acid, primarily targets histone deacetylases (HDACs) . These enzymes are involved in the removal of acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Its specific targets include HDAC1, HDAC2, and HDAC3 .
Mode of Action
Sodium isobutyrate acts as a histone deacetylase inhibitor . By inhibiting the action of HDACs, it prevents the removal of acetyl groups from histones. This results in a more relaxed DNA configuration, thereby influencing gene expression . It plays a predominant role in the epigenetic regulation of gene expression and cell function .
Biochemical Pathways
The action of sodium isobutyrate affects several biochemical pathways. It has a potent regulatory effect on gene expression, which is related to its role as a histone deacetylase inhibitor . It also impacts the expression of genes related to inflammatory response and reinforcement of the epithelial defense barrier . Furthermore, it influences the expression of genes related to epigenetic modifications .
Pharmacokinetics
It is known that butyrate, a bacterial metabolite synthesized in the gut, can enter the portal vein and interact with various organs . The absorption, distribution, metabolism, and excretion (ADME) properties of sodium isobutyrate and their impact on its bioavailability need further investigation.
Result of Action
The action of sodium isobutyrate leads to a twofold increase in the acetylation level of histone H4 at lysine 8 . This modification of histone acetylation levels can influence the expression of various genes, thereby impacting cellular functions . It showed no effect on the acetylation of histone h3 at lys9 .
Analyse Biochimique
Biochemical Properties
Sodium isobutyrate plays a significant role in biochemical reactions, particularly as a histone deacetylase (HDAC) inhibitor. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, sodium isobutyrate inhibits class I HDACs, including HDAC1, HDAC2, and HDAC3 . This inhibition leads to increased acetylation of histones, resulting in changes in gene expression. Sodium isobutyrate also interacts with cyclic AMP (cAMP) pathways, increasing intracellular levels of cAMP and affecting cellular signaling .
Cellular Effects
Sodium isobutyrate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, sodium isobutyrate induces reversible changes in morphology, growth rate, and enzyme activities . It has been shown to inhibit cell proliferation, induce differentiation, and alter gene expression patterns. Sodium isobutyrate also exhibits neuroprotective effects in models of ischemic stroke by reducing inflammation and oxidative stress .
Molecular Mechanism
The molecular mechanism of sodium isobutyrate involves its role as an HDAC inhibitor. By inhibiting HDACs, sodium isobutyrate increases histone acetylation, leading to a more relaxed chromatin structure and enhanced gene transcription . This compound also affects the expression of specific genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, sodium isobutyrate modulates the activity of various signaling pathways, including the cAMP pathway, which further influences cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium isobutyrate can change over time. The stability and degradation of sodium isobutyrate are critical factors that influence its long-term effects on cellular function. Studies have shown that sodium isobutyrate remains stable under standard storage conditions but may degrade over extended periods . Long-term exposure to sodium isobutyrate can lead to sustained changes in gene expression and cellular behavior, which are important considerations for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of sodium isobutyrate vary with different dosages in animal models. At lower doses, sodium isobutyrate has been shown to have beneficial effects, such as reducing inflammation and protecting against neurodegeneration . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and gastrointestinal disturbances . Understanding the dosage-dependent effects of sodium isobutyrate is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
Sodium isobutyrate is involved in various metabolic pathways, including those related to short-chain fatty acids (SCFAs). It is metabolized in the gut by microbial fermentation of dietary fibers, producing SCFAs such as acetate, propionate, and butyrate . These SCFAs play essential roles in maintaining gut health, regulating glucose and lipid metabolism, and modulating immune responses. Sodium isobutyrate also influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of sodium isobutyrate within cells and tissues are mediated by specific transporters and binding proteins. Sodium isobutyrate is transported across cell membranes via active transport mechanisms, including sodium-dependent transporters . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of sodium isobutyrate within tissues is also affected by factors such as blood flow and tissue permeability.
Subcellular Localization
Sodium isobutyrate exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to different cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of sodium isobutyrate is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of sodium isobutyrate is essential for elucidating its precise mechanisms of action and biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium isobutyrate can be synthesized through the neutralization of isobutyric acid with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve isobutyric acid in water.
- Slowly add sodium hydroxide solution to the acid solution while stirring.
- Continue stirring until the reaction is complete, and the solution becomes neutral.
- Evaporate the water to obtain crystalline sodium isobutyrate.
Industrial Production Methods: Industrially, sodium isobutyrate is produced by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene. The oxidation process involves the following steps:
- Isobutyraldehyde is oxidized using an oxidizing agent such as potassium permanganate or chromic acid.
- The resulting isobutyric acid is then neutralized with sodium hydroxide to form sodium isobutyrate .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium isobutyrate undergoes various chemical reactions, including:
Oxidation: Sodium isobutyrate can be oxidized to form higher carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: Sodium isobutyrate can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products:
Oxidation: Higher carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
Comparaison Avec Des Composés Similaires
- Sodium butyrate
- Sodium propionate
- Sodium acetate .
Sodium isobutyrate’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Propriétés
Numéro CAS |
996-30-5 |
|---|---|
Formule moléculaire |
C4H8NaO2 |
Poids moléculaire |
111.09 g/mol |
Nom IUPAC |
sodium;2-methylpropanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |
Clé InChI |
CVBUNHURBRMLHC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)[O-].[Na+] |
SMILES canonique |
CC(C)C(=O)O.[Na] |
| 996-30-5 | |
Numéros CAS associés |
79-31-2 (Parent) |
Synonymes |
2-methpropanoic acid ammonium isobutyrate isobutyric acid isobutyric acid, ammonium salt isobutyric acid, calcium salt isobutyric acid, hemiammoniate isobutyric acid, nickel salt isobutyric acid, potassium salt isobutyric acid, sodium salt isobutyric acid, sodium salt, 11C-labeled isobutyric acid, sodium salt, 14C-labeled sodium isobutyrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Sodium Isobutyrate?
A1: Sodium Isobutyrate, also known as sodium 2-methylpropanoate, is the sodium salt of isobutyric acid. Its molecular formula is C4H7NaO2 and its molecular weight is 110.09 g/mol. While spectroscopic data isn't explicitly provided in the provided abstracts, techniques like NMR and IR spectroscopy can be used to elucidate its structural features.
Q2: How does Sodium Isobutyrate impact the growth of certain microorganisms?
A: Research has shown that Sodium Isobutyrate is essential for the growth of certain anaerobic bacteria, such as Treponema microdentium, found in the oral cavity []. These bacteria require isobutyrate as a growth factor, alongside polyamines and a specific oxidation-reduction potential. This dependency arises from their inability to synthesize isobutyrate independently.
Q3: How is Sodium Isobutyrate involved in the biosynthesis of tylosin and fatty acids?
A: Studies using labelled Sodium Isobutyrate [(CD3)2-CHCOONa] in Streptomyces fradiae cultures revealed its role as a precursor to n-butyrate in the biosynthesis of tylosin and fatty acids []. The incorporated isobutyrate was found to be transformed into butyrate, ultimately contributing to the synthesis of even, straight-chain fatty acids.
Q4: What are the physical properties of Sodium Isobutyrate and other alkali-metal carboxylates at high temperatures?
A: Molten alkali-metal carboxylates, including Sodium Isobutyrate, exhibit interesting thermodynamic and transport properties []. Sodium Isobutyrate, specifically, transitions into a liquid crystal around 250 °C and becomes fully isotropic at 324 °C []. These transitions are accompanied by sharp changes in viscosity and ionic conductivity, making these materials intriguing for further study.
Q5: What are the potential applications of Sodium Isobutyrate in animal feed?
A: Research suggests that supplementing animal feed with Sodium Isobutyrate can positively influence animal growth and nutrient utilization. For instance, supplementing sheep feed with Sodium Isobutyrate led to increased body weight gain, improved feed conversion ratios, and higher dry matter intake []. Similarly, in cattle fed with urea-treated wheat straw, Sodium Isobutyrate supplementation enhanced crude protein digestibility, indicating improved nitrogen utilization [].
Q6: How is Sodium Isobutyrate analyzed in biological samples?
A: A rapid micro-method for measuring plasma volatile fatty acids, including Sodium Isobutyrate, has been developed []. This method involves ethanolic extraction of volatile fatty acids from plasma, followed by gas-liquid chromatography (GLC) analysis for quantification.
Q7: What are the phase behaviors observed in binary mixtures containing Sodium Isobutyrate?
A: The phase diagram of a binary mixture containing Sodium Isobutyrate and Sodium Butyrate has been investigated []. This system exhibits one eutectic and one metatectic phase equilibrium. Understanding such phase behavior is crucial for predicting the properties and potential applications of these mixtures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)
![(2R,3S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1264592.png)
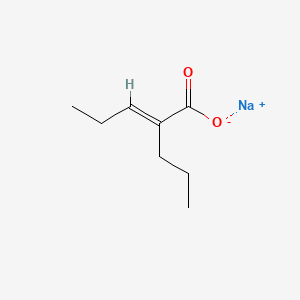
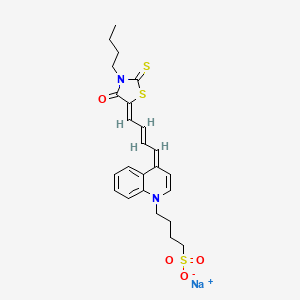
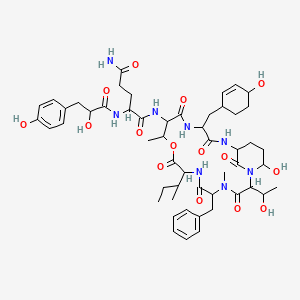
![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
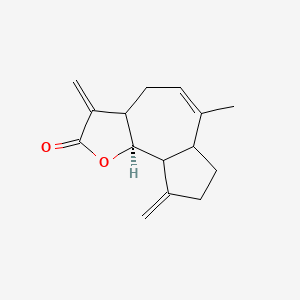
![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)
